1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
1017403-05-2 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-(2-chloro-6-ethoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-10-4-5-12-9(6-10)7-11(8(2)16)13(14)15-12/h4-8,16H,3H2,1-2H3 |
InChI Key |
MYTKDZZTYQUGKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C(C)O |
Origin of Product |
United States |
Contextualization Within the Chemistry of Quinoline Derivatives
The foundational structure of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol is the quinoline (B57606) ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is of significant interest due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities. nih.gov The specific substitutions on the quinoline core of this compound—a chloro group at the 2-position, an ethoxy group at the 6-position, and a 1-hydroxyethyl group at the 3-position—are pivotal in defining its chemical properties and potential interactions with biological systems.
The electronic properties of the quinoline ring are significantly influenced by its substituents. The electron-withdrawing nature of the chlorine atom at the 2-position and the nitrogen atom in the ring can impact the reactivity of the entire system. Conversely, the ethoxy group at the 6-position is an electron-donating group, which can modulate the electron density of the benzene portion of the scaffold. This interplay of electronic effects is crucial for the molecule's potential interactions with biological targets.
Significance in Medicinal Chemistry and Chemical Biology Investigations
Strategies for the Construction of the 2-Chloro-6-ethoxyquinoline Core
The formation of the substituted quinoline ring system is a critical first stage in the synthesis. Various methodologies have been developed for the construction of quinoline scaffolds, leveraging classical and modern organic chemistry reactions. These strategies often begin with appropriately substituted anilines, which undergo cyclization and functionalization to yield the desired heterocyclic core.
Vilsmeier-Haack Reaction Approaches for Quinoline Carbaldehydes
A prominent and highly effective method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction. ijsr.netwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rsc.orgijpcbs.com The reaction proceeds through the formylation and cyclization of an electron-rich aromatic precursor, such as an N-arylacetamide.
Table 1: General Conditions for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
| Parameter | Condition | Source(s) |
|---|---|---|
| Substrate | N-(4-ethoxyphenyl)acetamide | |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | ijsr.net |
| Temperature | 0-5°C initially, then heated to 60-90°C | ijsr.net |
| Reaction Time | 4-16 hours | ijsr.netrsc.org |
| Work-up | Poured into ice water, filtration | ijsr.net |
Claisen-Schmidt Condensation Pathways for Quinolinylic Chalcones
Once the 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) is synthesized, it can serve as a building block for the creation of related structural analogues, such as quinolinyl chalcones. researchpublish.com Chalcones are α,β-unsaturated ketones that are synthesized via a base-catalyzed condensation reaction known as the Claisen-Schmidt condensation. nih.govresearchgate.net
In this pathway, the quinoline carbaldehyde is reacted with a substituted acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695). researchpublish.com The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the 2-chloro-6-ethoxyquinoline-3-carbaldehyde. The resulting aldol (B89426) intermediate readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) structure. nih.gov This method allows for the synthesis of a diverse library of quinolinyl chalcones by varying the substituents on the acetophenone reactant. mdpi.comnih.gov
Table 2: Examples of Reagents for Claisen-Schmidt Condensation
| Aldehyde Component | Ketone Component | Base/Solvent System | Source(s) |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Substituted Acetophenones | NaOH / Ethanol | researchpublish.com |
| Quinoline-3-carbaldehyde | N-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one | Piperidine / 1-Butanol | researchpublish.com |
Cyclization and Functionalization Procedures for Quinoline Scaffolds
Beyond the Vilsmeier-Haack reaction, a broad range of cyclization and functionalization procedures exist for constructing the quinoline scaffold, offering alternative routes and access to diverse derivatives. mdpi.com Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational in quinoline chemistry.
More contemporary methods focus on transition-metal-catalyzed reactions, which often provide higher efficiency and regioselectivity. mdpi.com For instance, palladium- or rhodium-catalyzed oxidative annulation strategies can construct the quinoline ring from anilines and various coupling partners like alkynes or alkenes. mdpi.com Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, reagents such as iodine monochloride (ICl) or bromine (Br₂) promote a 6-endo-dig cyclization to form 3-haloquinolines under mild conditions. nih.gov Furthermore, iodine-mediated desulfurative cyclization of compounds derived from o-aminothiophenols and 1,3-ynones also provides an efficient route to functionalized quinolines. researchgate.netnih.gov These varied strategies highlight the versatility of synthetic approaches available to chemists for accessing the fundamental quinoline core structure. researchgate.net
Targeted Synthesis of this compound
The final stage of the synthesis focuses on the conversion of the carbaldehyde group at the C-3 position into the desired ethanol substituent. This is typically achieved through a straightforward reduction reaction.
Reduction Chemistry for Alcohol Formation from Carbaldehyde Precursors
The transformation of the aldehyde functional group in 2-chloro-6-ethoxyquinoline-3-carbaldehyde into a primary alcohol is a standard reduction reaction in organic synthesis. masterorganicchemistry.com Hydride-based reducing agents are commonly employed for this purpose due to their efficiency and selectivity.
Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this conversion. masterorganicchemistry.com It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while typically not affecting other reducible functional groups that might be present in more complex molecules. youtube.com The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This forms a tetrahedral alkoxide intermediate. A subsequent work-up step, often with water or a mild acid, protonates the alkoxide to yield the final primary alcohol, this compound. masterorganicchemistry.comyoutube.com
Optimization of Reaction Conditions and Reagent Systems
The efficiency and yield of each synthetic step can be maximized through the careful optimization of reaction conditions. For the Vilsmeier-Haack reaction, key parameters to consider include the molar ratio of the substrate to the Vilsmeier reagent, the reaction temperature, and the duration of heating. Variations in these conditions can significantly impact the yield of the resulting 2-chloro-6-ethoxyquinoline-3-carbaldehyde.
In the case of the Claisen-Schmidt condensation, the choice of base and solvent is crucial. While NaOH or KOH in ethanol are traditional choices, other systems can be explored to improve yields and reaction times. researchpublish.com The concentration of the reactants and the reaction temperature also play important roles in controlling the rate of condensation and minimizing side reactions.
Synthesis of Advanced this compound Analogs and Hybrid Structures
Development of N-Substituted Quinoline-3-Carbaldehyde Derivatives
The synthesis of N-substituted quinoline-3-carbaldehyde derivatives is a crucial step in the development of diverse structural analogues. The primary precursor for these syntheses is typically a 6-substituted-2-chloroquinoline-3-carbaldehyde, which can be prepared via the Vilsmeier-Haack reaction. ijsr.net This reaction involves the formylation of an appropriate N-substituted acetanilide. For instance, N-(4-ethoxyphenyl)acetamide would be the starting material for the 6-ethoxy variant.
Once the 2-chloro-6-ethoxyquinoline-3-carbaldehyde is obtained, the aldehyde functional group can be condensed with various primary amines to form Schiff bases (imines). This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. For example, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines has been demonstrated to yield the corresponding N-(substituted-phenyl)methanimines. rsc.org A similar approach can be applied to the 6-ethoxy analogue.
Furthermore, the reactivity of the 2-chloro group allows for nucleophilic substitution, enabling the introduction of various N-containing moieties at this position. For instance, treatment of 2-chloroquinoline-3-carbaldehydes with morpholine (B109124) in the presence of a catalyst can yield 2-morpholinoquinoline-3-carbaldehydes. rsc.org
| Precursor | Reagent | Product |
| N-(4-ethoxyphenyl)acetamide | Vilsmeier-Haack reagent (POCl₃/DMF) | 2-Chloro-6-ethoxyquinoline-3-carbaldehyde |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Substituted primary amine | N-((2-Chloro-6-ethoxyquinolin-3-yl)methylene)amine (Schiff base) |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Morpholine | 2-Morpholino-6-ethoxyquinoline-3-carbaldehyde |
Preparation of Chalcone-Quinoline Hybrid Scaffolds
Chalcone-quinoline hybrids represent a significant class of compounds, and their synthesis generally involves the Claisen-Schmidt condensation of a substituted quinoline-3-carbaldehyde with an appropriate acetophenone. mdpi.comnih.gov In the context of this compound analogues, the key starting material is 2-chloro-6-ethoxyquinoline-3-carbaldehyde.
The condensation reaction is typically base-catalyzed, with reagents such as sodium hydroxide in methanol being commonly employed. sphinxsai.com Alternatively, solid-phase catalysts like potassium carbonate on alumina (B75360) have been used under microwave irradiation or ultrasonic conditions to promote the reaction in an eco-friendly manner. researchgate.net This reaction leads to the formation of a 3-(2-chloro-6-ethoxyquinolin-3-yl)-1-arylprop-2-en-1-one, the core structure of the chalcone-quinoline hybrid. The aryl group can be varied by selecting different substituted acetophenones.
| Quinoline Precursor | Acetophenone Derivative | Catalyst/Conditions | Product |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Substituted acetophenone | NaOH/MeOH or K₂CO₃/Microwave | 3-(2-Chloro-6-ethoxyquinolin-3-yl)-1-arylprop-2-en-1-one |
A study on quinoline/chalcone hybrids outlines the reaction of various aromatic aldehydes with p-aminoacetophenone to form chalcones, which are then coupled with quinoline hydrazides. nih.gov This highlights the modularity of chalcone synthesis in creating diverse hybrid structures.
Synthesis of Quinoline Derivatives Incorporating Azetidinone Moieties
The synthesis of quinoline derivatives bearing azetidinone (β-lactam) rings is a valuable strategy for creating structurally complex molecules. The general approach involves a [2+2] cycloaddition reaction, known as the Staudinger synthesis, between a Schiff base and a ketene. preprints.orgmdpi.com
Starting with 2-chloro-6-ethoxyquinoline-3-carbaldehyde, a Schiff base is first prepared by condensation with a primary amine, as described in section 2.3.1. This imine intermediate is then reacted with a ketene, which is typically generated in situ from an acyl chloride in the presence of a base like triethylamine (B128534). Chloroacetyl chloride is a common precursor for generating chloroketene, which upon reaction with the Schiff base, yields a 3-chloro-azetidin-2-one ring fused to the quinoline scaffold. orientjchem.org
The reaction sequence can be summarized as follows:
Schiff Base Formation: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde is reacted with a selected primary amine (R-NH₂) to form the corresponding imine.
Azetidinone Ring Formation: The imine is then treated with chloroacetyl chloride and triethylamine in a suitable solvent like DMF to yield the 3-chloro-1-substituted-4-(2-chloro-6-ethoxyquinolin-3-yl)azetidin-2-one. orientjchem.org
| Reactant 1 | Reactant 2 | Reagent | Product |
| N-((2-Chloro-6-ethoxyquinolin-3-yl)methylene)amine | Chloroacetyl chloride | Triethylamine | 3-Chloro-1-substituted-4-(2-chloro-6-ethoxyquinolin-3-yl)azetidin-2-one |
Integration into Polycyclic and Heterocyclic Systems
The 2-chloroquinoline-3-carbaldehyde scaffold is a valuable building block for the synthesis of more complex polycyclic and heterocyclic systems. The presence of the reactive aldehyde and chloro groups allows for a variety of cyclization reactions.
One common strategy involves the reaction of the aldehyde group with binucleophiles to construct new heterocyclic rings. For example, condensation of 2-chloroquinoline-3-carbaldehyde with hydrazine (B178648) hydrate, followed by treatment with a suitable reagent, can lead to the formation of a pyrazolo[3,4-b]quinoline system. rsc.org Specifically, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields a Schiff base that can undergo intramolecular cyclization to form a 1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org
Furthermore, multicomponent reactions offer an efficient route to complex fused systems. The reaction of 2-chloro-3-formylquinolines with compounds like 4-hydroxy-2H-chromen-2-one and substituted anilinocyclohexenones can lead to the formation of tetrahydrodibenzo[b,g] nih.govijsr.netnaphthyridinones. rsc.org
The 2-chloro substituent can also be a handle for intramolecular cyclization. For instance, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid can lead to the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one through an initial condensation followed by elimination of HCl. rsc.org
| Quinoline Precursor | Reagent(s) | Resulting Heterocyclic System |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Phenylhydrazine | Pyrazolo[3,4-b]quinoline |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | 4-Hydroxy-2H-chromen-2-one, Substituted anilinocyclohexenone | Tetrahydrodibenzo[b,g] nih.govijsr.netnaphthyridinone |
| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Formamide, Formic acid | Pyrrolo[3,4-b]quinolinone |
Mechanistic and Target Based Biological Research on 1 2 Chloro 6 Ethoxyquinolin 3 Yl Ethanol Derivatives Excluding Clinical Outcomes
Modulation of Key Enzyme Activities by Quinoline (B57606) Scaffolds
The quinoline core structure is a versatile scaffold that has been extensively modified to target a variety of enzymes implicated in disease. Research has focused on its potential to inhibit protein kinases involved in cancer and the lactate (B86563) dehydrogenase enzyme of the malaria parasite, among other targets.
Inhibition of Protein Kinases (e.g., AKT1, EGFR, HER2, General Tyrosine Kinases)
Quinoline derivatives have emerged as potent inhibitors of several protein kinases that are crucial in cancer cell signaling pathways. bohrium.comnih.gov The versatility of the quinoline scaffold allows for the design of molecules that can target specific kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and downstream effectors like AKT1. nih.govresearchgate.net
Dual targeting of EGFR and HER2 is a recognized anti-cancer strategy, and novel quinoline-based derivatives have been synthesized to achieve this. rsc.orgresearchgate.net For instance, one study reported a series of compounds with potent dual inhibitory action. Compound 5a from this series demonstrated significant antiproliferative effects against breast (MCF-7) and lung (A-549) cancer cell lines, with IC₅₀ values of 71 nM for EGFR and 31 nM for HER2. rsc.orgresearchgate.net This activity profile shows it to be a more potent EGFR inhibitor than the reference drug erlotinib (B232) (IC₅₀ = 80 nM) and a comparable HER2 inhibitor to the clinical agent lapatinib (B449) (IC₅₀ = 26 nM). rsc.orgresearchgate.net
The development of HER2-selective inhibitors remains a challenge due to the high homology between the kinase domains of EGFR and HER2. nih.gov However, research involving the bioisosteric replacement of the quinoline moiety with isoquinoline (B145761) in certain derivatives has led to compounds with enhanced selectivity for HER2 over EGFR. nih.gov For example, compound 14f in one study showed more potent inhibition of HER2 phosphorylation at the cellular level compared to lapatinib and exhibited high HER2 selectivity. nih.gov
Furthermore, quinoline-thiazole and quinoline-thiazolidinone hybrids have been investigated for their ability to target the EGFR/AKT signaling pathway. researchgate.net One such hybrid, compound 4b , was found to significantly reduce EGFR kinase activity and the phosphorylation levels of both EGFR and AKT, demonstrating its potential to disrupt this critical cancer survival pathway. researchgate.net The structural versatility of quinolines allows them to act as inhibitors for a wide range of tyrosine kinases, making them a privileged scaffold in the discovery of anticancer drugs. nih.govnih.govresearchgate.netmdpi.com
Table 1: Inhibitory Activity of Representative Quinoline Derivatives against Protein Kinases ```html
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 5a | EGFR | 71 | Erlotinib | 80 |
| Compound 5a | HER2 | 31 | Lapatinib | 26 |
| Isoquinoline 14a | HER2 | Potent Activity | Lapatinib | - |
| Compound 14f | HER2 | Potent Activity | Lapatinib | - |
Interaction with Plasmodium falciparum Lactate Dehydrogenase (pfLDH)
The lactate dehydrogenase enzyme of Plasmodium falciparum (pfLDH) is a critical target for antimalarial drugs due to the parasite's reliance on glycolysis for energy. Quinoline-based antimalarials, like chloroquine (B1663885), are believed to exert part of their effect by interacting with this enzyme. rsc.orgMolecular docking studies have investigated the binding of various quinoline derivatives to the active site of pfLDH.
nih.gov
These studies suggest that quinoline derivatives can act as competitive inhibitors by binding to the NADH cofactor binding pocket of pfLDH. rsc.orgnih.govThis interaction prevents the natural substrate from binding, thereby inhibiting the enzyme's function and disrupting the parasite's energy production. nih.govResearch has focused on designing novel quinoline-based molecules that can bind strongly within the pfLDH active site. nih.govSome studies have identified molecules that form unique interactions with residues in the active site, differing from the binding mechanism of chloroquine, which could offer a way to overcome drug resistance. nih.govThe investigation of these interactions is crucial for developing new antimalarial agents with improved efficacy against resistant parasite strains.
rsc.org
Exploration of Other Enzymatic Targets (e.g., Xanthine Oxidase, Protein Tyrosine Kinases)
The therapeutic potential of quinoline scaffolds extends beyond protein kinases and pfLDH to a variety of other enzymes.
Xanthine Oxidase (XO): This enzyme plays a key role in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. nih.govmdpi.comQuinoline derivatives have been identified as potential non-purine inhibitors of XO. nih.govnih.govStructure-activity relationship (SAR) studies have shown that substitutions on the quinoline ring, such as the presence of electron-donating groups, can enhance inhibitory potency against XO. nih.govFor example, a study on 5,6-dihydropyrazolo[1,5-c]quinazoline derivatives, which contain a quinoline-like core, identified compounds with significant XO inhibitory activity, with compound 6g emerging as the most potent.
researchgate.netOther Protein Tyrosine Kinases: Besides EGFR and HER2, quinoline derivatives have been shown to inhibit other tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, which are involved in angiogenesis and tumor progression. nih.govresearchgate.netSeveral FDA-approved drugs with a quinoline core, such as lenvatinib (B1674733) and cabozantinib, function as inhibitors of these kinases.
nih.gov
The broad inhibitory profile of the quinoline scaffold highlights its importance in medicinal chemistry for developing targeted therapies against a range of diseases.
**Table 2: Inhibition of Various Enzymatic Targets by Quinoline Derivatives**
```html
Enzyme Target Example Quinoline Derivative Class Significance of Inhibition Xanthine Oxidase (XO) Dihydropyrazolo[1,5-c]quinazolines Treatment of hyperuricemia and gout VEGFR-2 4-Anilinoquinolines Anti-angiogenic cancer therapy c-Met Kinase 4,6,7-Substituted Quinolines Inhibition of tumor growth and metastasis Topoisomerase General Quinoline Derivatives Anticancer activity
Cellular and Molecular Mechanisms of Action in Preclinical Models
In preclinical settings, research has delved into the cellular responses triggered by quinoline derivatives, particularly focusing on the induction of cellular stress and the modulation of autophagy, which are key mechanisms underlying their potential therapeutic effects.
Induction of Cellular Stress Response Pathways
Quinoline derivatives have been shown to induce cellular stress, leading to a cascade of events that can culminate in cell death. One study on a novel quinolin-8-yl-nicotinamide, QN523 , found that the compound significantly increased the expression of genes associated with the unfolded protein response (UPR) or endoplasmic reticulum (ER) stress, including HSPA5, DDIT3, TRIB3, and ATF3. This indicates a potent activation of cellular stress response pathways.
Another mechanism by which quinoline derivatives can induce stress is through the generation of reactive oxygen species (ROS) and the induction of mitochondrial oxidative stress. Research on novel quinoline derivatives (QuinDer) for leishmanicidal activity demonstrated that the lead compound, QuinDer1 , caused a high generation of ROS in Leishmania amazonensis promastigotes. This oxidative stress is suggested to be a key part of its potent and selective antileishmanial action.
Autophagy Modulation Studies
Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context. Several studies have implicated autophagy as a major mechanism of action for quinoline derivatives.
The same study that identified the stress-inducing effects of QN523 also observed a significant increase in the expression of autophagy-related genes, such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B. nih.govThis suggests that autophagy is a key cellular process affected by this class of compounds. nih.gov Further research has identified quinoline derivatives that act as autophagy inducers by specifically targeting and stabilizing Autophagy-Related Protein 5 (ATG5). rsc.orgA representative compound from this series, 10k , was shown to inhibit colorectal cancer growth by inducing excessive autophagy through this mechanism. rsc.orgSimilarly, a novel synthetic quinoline derivative known as DFIQ has demonstrated anticancer potential by inducing both apoptosis and autophagy in non-small cell lung cancer (NSCLC) models. nih.govThese findings underscore the role of autophagy modulation as a critical component of the biological activity of certain quinoline derivatives.
Anti-Proliferative Activities in Cancer Cell Lines
The anti-proliferative potential of quinoline derivatives has been investigated across various human cancer cell lines. A study on a series of aminoquinoline derivatives identified compounds with potent activities against the A375 human melanoma cell line, with some showing superior or comparable efficacy to the reference drug, Sorafenib. nih.gov Specifically, quinolinyloxymethylphenyl compounds demonstrated significant potency with IC₅₀ values of 0.77 and 0.79 µM. nih.gov
Another investigation into 7-chloro-(4-thioalkylquinoline) derivatives revealed their cytotoxic effects on eight human cancer cell lines. mdpi.com The study found that sulfonyl N-oxide derivatives were generally more cytotoxic to cancer cells than their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com Certain compounds exhibited notable selectivity for cancer cells over non-tumor cell lines. mdpi.com At higher concentrations, these derivatives were observed to induce accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and trigger apoptosis in the CCRF-CEM cancer cell line. mdpi.com The diverse biological effects of quinoline derivatives, including their antitumoral properties, are partly attributed to their capacities for inhibiting autophagy and their antiproliferative and antimutagenic actions. mdpi.com
Table 1: Anti-Proliferative Activity of Selected Quinoline Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference Compound |
|---|---|---|---|
| Aminoquinoline Derivatives | A375 (Melanoma) | 0.77 µM - 0.79 µM | Sorafenib |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | Not specified | Not specified |
Investigations into Anti-Infective Modalities
Quinoline derivatives have historically been a cornerstone of antimalarial chemotherapy, with quinine (B1679958) being a primary example. wikipedia.org Research continues to explore new synthetic quinoline compounds to combat the challenge of drug resistance. nih.gov Studies have demonstrated the efficacy of novel quinoline derivatives against both chloroquine (CQ)-sensitive and CQ-resistant strains of Plasmodium falciparumin vitro. nih.govresearchgate.net
One study synthesized ten new quinoline derivatives, including five combined with sulfonamide and five with a hydrazine (B178648) or hydrazide group. The hydrazine/hydrazide derivatives were found to be more active against both CQ-sensitive and CQ-resistant P. falciparum strains and were less cytotoxic to human cell lines (HepG2 and HeLa) than the sulfonamide derivatives. nih.gov Another investigation of a simple quinoline salt derivative found it was active against asexual blood stages of P. falciparum and interacted with ferriprotoporphyrin IX, a mechanism similar to that of chloroquine. nih.gov
**Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives against *P. falciparum***
| Derivative Type | P. falciparum Strain | Key Finding |
|---|---|---|
| Hydrazine/Hydrazide Derivatives | CQ-sensitive & CQ-resistant | More active and less cytotoxic than sulfonamide derivatives. nih.gov |
| Quinoline Salt Derivative | Not specified | Active against asexual blood stages; interacts with ferriprotoporphyrin IX. nih.gov |
| 4-aminoquinoline derivatives | CQ-resistant | Effective under in vitro conditions. cabidigitallibrary.org |
The quinoline scaffold is a promising lead for the development of new drugs against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.netmdpi.com Numerous synthetic derivatives have shown significant antimycobacterial activity. nih.gov
One area of research involves isatin-tethered quinolines. In one study, a series of these conjugates were synthesized and evaluated against drug-susceptible, MDR, and XDR strains of Mtb. The majority of the compounds exhibited potent to moderate activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 7.81 µg/mL. mdpi.com An N-benzyl-bearing compound, Q8b, was particularly potent, with MICs of 0.06 µg/mL against the drug-susceptible strain, 0.24 µg/mL against the MDR strain, and 1.95 µg/mL against the XDR strain. mdpi.com
Other research has focused on different quinoline modifications. A series of 2-substituted quinolines containing a 4-(adamantan-1-yl) group were synthesized to optimize a previously identified lead. austinpublishinggroup.com Another study synthesized a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which reported moderate to good antitubercular activity against M. tuberculosis H37Rv, with MICs ranging from 9.2 to 106.4 µM. nih.gov Some quinoline compounds have been found to kill Mtb by acting as activators of glutamate (B1630785) kinase, an enzyme involved in proline biosynthesis, leading to a redox imbalance and the production of reactive oxygen species. nih.gov
**Table 3: Antitubercular Activity of Selected Quinoline Derivatives against *M. tuberculosis***
| Compound Series | Mtb Strain(s) | Activity Range (MIC) |
|---|---|---|
| Isatin-tethered quinolines | Drug-susceptible, MDR, XDR | 0.06 - 7.81 µg/mL mdpi.com |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | H37Rv | 9.2 - 106.4 µM nih.gov |
| Quinoline‐Schiff bases | Multiple bacterial/fungal strains | 1.95 - 15.62 µg/mL researchgate.net |
Beyond specific anti-infective roles, derivatives of 2-chloroquinoline (B121035) have been screened for broader antimicrobial activity. researchgate.netannexpublishers.com A series of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives were synthesized and evaluated for their in vitro antifungal activities against Aspergillus niger and Candida albicans, showing good activity comparable to the standard drug ciclopirox (B875) olamine.
Similarly, a series of 2-chloro-6-methylquinoline (B1583817) hydrazones were evaluated for antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and for antifungal activity against Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. researchgate.netdoaj.org Further studies on differentiated 2-chloroquinoline derivatives confirmed their ability to inhibit the growth of various strains of bacteria and fungi. researchgate.net
Table 4: Broad-Spectrum Antimicrobial Activity of 2-Chloroquinoline Derivatives
| Compound Series | Tested Organisms | Key Finding |
|---|---|---|
| (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives | A. niger, C. albicans | Good antifungal activity. |
| 2-chloro-6-methylquinoline hydrazones | E. coli, S. aureus, P. aeruginosa, various fungi | Exhibited antibacterial and antifungal properties. researchgate.netdoaj.org |
| Differentiated 2-chloroquinoline derivatives | Various bacteria and fungi | Compound 21 showed potent antibacterial activity (MIC 12.5 µg/ml). researchgate.net |
Anti-Inflammatory and Analgesic Research in Preclinical Systems
Quinoline derivatives are being investigated as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastric side effects. nih.gov Preclinical studies have demonstrated the anti-inflammatory and analgesic properties of various quinoline-based compounds.
A series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model and for analgesic activity via the Eddy's hot plate method. nih.gov Certain compounds, specifically 6a and 6b, exhibited significant anti-inflammatory and analgesic effects compared to the control group. nih.govresearchgate.net
Another study investigated a 7-chloro-4-(piperazin-1-yl) quinoline derivative (compound 5) and found it demonstrated potent nitric oxide (NO) inhibitory activity in RAW 264.7 macrophage cells, which was associated with the inhibition of iNOS protein expression. tbzmed.ac.ir In animal models, this compound significantly reduced carrageenan-induced paw edema and showed both peripheral and central analgesic effects in writhing and hot-plate tests, respectively. tbzmed.ac.ir
Table 5: Preclinical Anti-Inflammatory and Analgesic Activity of Quinoline Derivatives
| Compound Series/Derivative | Preclinical Model | Observed Effect |
|---|---|---|
| 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one | Carrageenan-induced rat paw edema; Eddy's hot plate | Significant anti-inflammatory and analgesic activity. nih.govresearchgate.net |
| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Carrageenan-induced paw edema; Acetic acid-induced writhing; Hot-plate test | Inhibition of edema; Peripheral and central analgesic effects. tbzmed.ac.ir |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Active Site Analysis and Ligand Binding Pose Characterization
While specific molecular docking studies on 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol are not extensively available in the current literature, analysis of similar quinoline (B57606) derivatives provides a framework for understanding its potential interactions. Docking studies on related compounds often target enzymes such as kinases or polymerases, which are crucial in various disease pathways.
A hypothetical docking study of this compound into the active site of a representative kinase reveals key interactions. The quinoline core is predicted to form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. The chloro group can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The ethoxy group may form hydrophobic interactions within a corresponding pocket of the active site, while the ethanol (B145695) substituent is capable of forming crucial hydrogen bonds with polar residues such as serine or threonine, or with the protein backbone.
Table 1: Predicted Interactions of this compound in a Hypothetical Kinase Active Site
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue |
|---|---|---|
| Hydrogen Bond | Hydroxyl group of ethanol | Ser, Thr, Asp, Glu |
| π-π Stacking | Quinoline ring | Phe, Tyr, Trp |
| Hydrophobic | Ethoxy group | Val, Leu, Ile |
Computational Quantification of Ligand-Target Binding Energies
The binding energy is a key parameter derived from molecular docking simulations that estimates the strength of the interaction between a ligand and its target. A lower binding energy indicates a more stable complex and potentially higher potency. For quinoline derivatives, binding energies can vary significantly depending on the specific target and the substitution pattern on the quinoline scaffold.
While a precise binding energy for this compound is not documented, related molecules have shown binding energies in the range of -7 to -10 kcal/mol against various protein targets. These values suggest that quinoline derivatives, including the subject compound, can exhibit strong and specific binding to their biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity. A DFT study on the closely related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, provides valuable insights that can be extrapolated to this compound. nih.gov
The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack. For the related quinoline derivative, the HOMO is distributed over the quinoline ring system, while the LUMO is more localized towards the carboxylate group. nih.gov A similar distribution is expected for this compound, with the quinoline ring being the primary site of electron density.
Table 2: Calculated Electronic Properties of a Related Quinoline Derivative nih.gov
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
In Silico Methodologies for Pharmacokinetic and Drug-Likeness Prediction
Predictions for this compound suggest that it generally adheres to Lipinski's Rule of Five, a set of guidelines to evaluate drug-likeness. This indicates that the compound is likely to have good oral bioavailability. The predicted ADMET properties are summarized in the table below. These predictions are based on computational models and provide a preliminary assessment of the compound's pharmacokinetic behavior.
Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 265.71 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 3.2 | Optimal for membrane permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These methods are used to explore the different shapes (conformations) a molecule can adopt and to understand its flexibility and interactions with its environment, such as a solvent or a biological receptor.
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailing the molecular framework of a compound. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol would provide critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The expected signals, their multiplicities (splitting patterns), and integration values would correspond to the distinct protons in the molecule. For instance, the ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from scalar coupling. The single proton of the ethanol (B145695) substituent's hydroxyl group would likely appear as a broad singlet, while the adjacent methine proton would be a quartet, split by the neighboring methyl group. The aromatic protons on the quinoline (B57606) core would present as a complex pattern of doublets and double doublets, with their specific chemical shifts influenced by the chloro and ethoxy substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the ¹H NMR, the ¹³C NMR spectrum would reveal the number of unique carbon environments within this compound. The chemical shifts of the carbon signals would be indicative of their hybridization and bonding. The spectrum would show distinct signals for the methyl and methylene carbons of the ethoxy and ethanol groups. The carbon atom bearing the hydroxyl group would appear in the characteristic range for alcohol-substituted carbons. The aromatic and heteroaromatic carbons of the quinoline ring system would resonate at lower field (higher ppm values), with the carbon atom bonded to the chlorine atom being significantly influenced by its electronegativity.
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment would establish proton-proton couplings within the molecule. For instance, it would show a correlation between the methyl and methine protons of the ethanol side chain, and between the methyl and methylene protons of the ethoxy group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the protons of the ethanol side chain and the C3 carbon of the quinoline ring, confirming the point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules. In ESI-MS analysis of this compound, the primary observation would be the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would allow for the determination of the compound's elemental composition, confirming its molecular formula. Fragmentation of the parent ion, induced by collision-induced dissociation (CID), could lead to the loss of water (H₂O) from the ethanol group or the loss of the entire ethanol side chain.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is effective for a wide range of compounds. Similar to ESI, APCI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ for this compound. The fragmentation patterns observed in APCI-MS can sometimes be more extensive than in ESI-MS, potentially providing additional structural information. Key fragmentation pathways would likely involve cleavage of the C-C bond of the ethanol substituent and fragmentation of the ethoxy group.
Table 3: Predicted Mass Spectrometry Data for this compound This table is predictive and based on the expected molecular weight and common fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of analyzing quinoline derivatives, GC-MS can be utilized to determine the purity of a sample and identify any volatile impurities. researchgate.net For a compound like this compound, a suitable GC-MS method would involve volatilizing the sample in a heated injector, separating it from any impurities on a capillary column, and then detecting the eluted compounds with a mass spectrometer.
Table 1: Representative GC-MS Parameters for Analysis of Quinoline Derivatives
| Parameter | Value |
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 90°C, ramp to 260°C |
| Ionization Mode | Electron Impact (EI) |
| Mass Scan Range | 30-200 amu |
The retention time and the mass spectrum obtained would be characteristic of the compound, allowing for its unambiguous identification in a mixture. nih.govresearchgate.net
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no sample preparation. wikipedia.orgojp.gov This technique is particularly useful for the high-throughput screening of reaction products and for the analysis of compounds that are not amenable to traditional GC-MS analysis. For heterocyclic compounds such as this compound, DART-MS can provide a quick confirmation of the molecular weight. rsc.orgrsc.org
In a typical DART-MS experiment, a stream of heated, excited gas (usually helium or nitrogen) is directed at the sample. wikipedia.org The excited gas ionizes atmospheric molecules, which then react with the sample to produce protonated or deprotonated molecular ions. These ions are then introduced into the mass spectrometer for analysis. The resulting mass spectrum is typically simple, showing a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. wikipedia.org This allows for a rapid and unambiguous determination of the molecular weight of the target compound. wiley.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.
The presence of the hydroxyl (-OH) group from the ethanol substituent would give rise to a broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration of the alcohol and the ether linkage would appear in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ range. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=N (quinoline) | ~1620-1580 |
| C=C (aromatic) | ~1600-1450 |
| C-O (ether & alcohol) | 1260-1000 |
| C-Cl | 800-600 |
Chromatographic Techniques for Purity Assessment and Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. sci-hub.stwisc.edulibretexts.org For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. chemistryhall.com
The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane) is often employed. rochester.edu The polarity of the solvent system is adjusted to achieve a retention factor (Rf) value between 0.3 and 0.7 for the target compound. Visualization of the spots can be achieved under UV light, as the quinoline ring is UV-active. scielo.org.mx
Table 3: Example TLC System for Quinoline Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) |
High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of complex mixtures. For the purity assessment of this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. researchgate.net
A gradient elution method, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities. researchgate.net The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the quinoline chromophore has strong absorbance.
Table 4: Representative HPLC Parameters for Analysis of Substituted Quinolines
| Parameter | Value |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 10% to 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
X-ray Crystallography for Solid-State Structural Determination
While no crystal structure for this compound is available in the searched literature, the structures of other chloro-quinoline derivatives have been reported. nih.gov These studies demonstrate that the quinoline ring system is generally planar. nih.gov An X-ray crystallographic study of the title compound would unequivocally confirm its molecular structure and provide insights into its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. rsc.org
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectrophotometry)
Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, are widely employed for the quantitative analysis of quinoline derivatives due to their simplicity, speed, and cost-effectiveness. researchgate.net These techniques are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in a solution, as described by the Beer-Lambert law. nih.gov For quinoline-based compounds, which typically exhibit strong absorption in the UV region, this method is particularly suitable for determining their concentration in various samples. nih.gov
The analysis of quinoline derivatives generally involves dissolving the compound in a suitable solvent that does not interfere with the absorption spectrum of the analyte. nih.gov Common solvents include ethanol, methanol, acetonitrile, and aqueous solutions of acids or bases, depending on the solubility and stability of the compound. nih.gov A standard calibration curve is typically constructed by preparing a series of solutions with known concentrations of the analyte and measuring their absorbance at the wavelength of maximum absorption (λmax). nih.gov This curve is then used to determine the concentration of the compound in unknown samples by measuring their absorbance.
A detailed research investigation was conducted on the thiosemicarbazone derivative of 2-chloroquinoline-3-carbaldehyde (B1585622) and its complexation with Ruthenium (III). jetir.org As part of this study, the UV-Vis spectrophotometric properties of the parent compound, 2-chloroquinoline-3-carbaldehyde, were characterized. jetir.org The analysis was performed in a suitable solvent, and the compound exhibited a distinct absorption profile in the UV region. jetir.org
The key findings from the spectrophotometric analysis of 2-chloroquinoline-3-carbaldehyde are summarized in the table below. This data is presented as a proxy to illustrate the typical spectrophotometric characteristics that might be expected for a compound like this compound, given their structural similarities.
| Parameter | Value | Significance |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 260 nm | The wavelength at which the compound absorbs the most light, providing the highest sensitivity for quantitative analysis. |
| Molar Extinction Coefficient (ε) | 1.297 x 104 L·mol-1·cm-1 | A measure of how strongly the compound absorbs light at the λmax. A higher value indicates greater sensitivity. |
Further illustrating the application of spectrophotometry for quinoline derivatives, a study on a Ruthenium (III) complex with a modified 2-chloroquinoline-3-carbaldehyde ligand demonstrated the utility of this method in characterizing metal complexes. jetir.org The formation of the complex resulted in a significant shift in the absorption spectrum, with a new λmax appearing at 400 nm and a much higher molar extinction coefficient of 3.437 × 10⁴ L·mol⁻¹·cm⁻¹. jetir.org This study also established a linear relationship between absorbance and concentration for the complex in the range of 4.95 x 10⁻⁶ to 2.47 x 10⁻⁵ mol/L, which is a critical step in validating a quantitative analytical method. jetir.org
Validation of spectrophotometric methods for the analysis of quinoline-based pharmaceuticals, as guided by organizations like the International Council for Harmonisation (ICH), typically involves the assessment of several parameters to ensure the reliability of the results. nih.gov These parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
While a dedicated spectrophotometric method for this compound has not been detailed in the available literature, the established methodologies for similar quinoline derivatives provide a solid foundation for the development and validation of such an analytical procedure. The expected UV-Vis absorption profile would likely be in the UV range, influenced by the chloro and ethoxy substitutions on the quinoline ring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-Chloro-6-ethoxyquinolin-3-yl)ethanol, and what experimental validations ensure purity?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with the functionalization of the quinoline core. For example, nucleophilic substitution at the 3-position of 2-chloro-6-ethoxyquinoline followed by reduction of the resulting ketone intermediate (e.g., using NaBH₄) yields the ethanol derivative. Purity is validated using HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Mass spectrometry (ESI-MS) confirms molecular weight .
- Key Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (e.g., δ 4.5 ppm for ethoxy protons) .
Q. How can researchers safely handle this compound given potential toxicity?
- Methodological Answer : Follow protocols for structurally similar chlorinated quinolines (e.g., (2-Chloro-6-ethoxyquinolin-3-yl)methanamine ):
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical attention.
- Store under inert atmosphere (N₂/Ar) at 4°C to prevent decomposition .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Assign quinoline protons (e.g., aromatic protons at δ 7.5–8.5 ppm) and ethoxy/ethanol groups (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂).
- X-ray crystallography : Use SHELX-2018 for structure refinement . For graphical representation, employ ORTEP-III to visualize bond angles/torsions (e.g., C3-C2-Cl1 angle ≈ 120°) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Iterative refinement in SHELXL (e.g., adjusting thermal parameters for Cl and O atoms) improves accuracy. For example, if bond lengths deviate >0.02 Å from expected values (C-Cl ≈ 1.74 Å), re-examine data collection (e.g., resolution <0.8 Å) or check for twinning using Rint values . Contradictions in torsion angles (e.g., ethoxy group flexibility) may require dynamic NMR or DFT calculations to confirm conformers .
Q. What mechanistic insights guide the design of biological assays for this compound’s antimicrobial activity?
- Perform MIC assays against S. aureus and E. coli (concentration range: 5–100 µg/mL).
- Use fluorescence quenching to study DNA interaction (intercalation vs. groove binding).
- Analyze metal-ligand stability via UV-Vis (e.g., λmax shifts upon coordination) .
Q. How do data-sharing policies impact collaborative studies on halogenated quinolines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
